The Genesis of a Genome Editor: A Technical Guide to the Discovery and History of the CRISPR-Cas9 System
The Genesis of a Genome Editor: A Technical Guide to the Discovery and History of the CRISPR-Cas9 System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of the CRISPR-Cas9 system has irrevocably altered the landscape of molecular biology, offering a previously unimaginable level of precision and ease in genome editing. This guide provides an in-depth technical exploration of the seminal discoveries that led to the development of this revolutionary tool. We will delve into the foundational research, key experiments, and the scientists who pieced together the puzzle of this bacterial immune system, transforming it into a powerful technology for biological research and therapeutic development.
Early Observations: The Discovery of Clustered Repeats
The story of CRISPR-Cas9 begins not with a flash of insight, but with a series of curious observations of repetitive DNA sequences in prokaryotic genomes.
Initial Sighting in E. coli
In 1987, Yoshizumi Ishino and his team at Osaka University were studying the iap gene in Escherichia coli.[1][2][3] They serendipitously cloned a genomic region containing an unusual arrangement of 29-nucleotide repeats interspersed with non-repetitive sequences, which they termed "spacers".[1][2] The biological significance of these "clustered regularly interspaced short palindromic repeats" remained a mystery.
Characterization and the "CRISPR" Moniker
Throughout the 1990s, Francisco Mojica, a scientist at the University of Alicante, was the first to systematically characterize these repetitive loci in various archaea and bacteria. He recognized that these were a common feature in prokaryotic genomes. In 2002, through correspondence with Ruud Jansen, Mojica coined the acronym CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats), which Jansen's group first published.
Unraveling the Function: An Adaptive Immune System
The function of the CRISPR loci and their associated genes (cas) remained enigmatic until the early 2000s. A pivotal breakthrough came from the realization that the spacer sequences were not random.
Spacers as a Memory Bank of Past Infections
In 2005, three independent research groups, led by Francisco Mojica, Christine Pourcel, and Alexander Bolotin, made a groundbreaking discovery. They found that the spacer sequences within the CRISPR arrays matched the DNA of bacteriophages (viruses that infect bacteria) and plasmids. This led to the hypothesis that CRISPR-Cas acts as an adaptive immune system for prokaryotes, incorporating fragments of foreign DNA to recognize and fight off future infections.
Experimental Confirmation of Adaptive Immunity
In 2007, a team of scientists at Danisco, led by Philippe Horvath and Rodolphe Barrangou, provided the first experimental evidence for the role of CRISPR-Cas in adaptive immunity. They demonstrated that Streptococcus thermophilus bacteria could acquire resistance to specific bacteriophages by integrating new spacers derived from the phage genome into their CRISPR loci. This work solidified the understanding of CRISPR-Cas as a prokaryotic defense mechanism.
The Key Player Emerges: The Role of Cas9
With the function of CRISPR loci established, attention turned to the associated cas genes and their protein products.
Identification of the Cas9 Nuclease
In 2005, Alexander Bolotin's group, while studying the CRISPR system of Streptococcus thermophilus, identified a novel set of cas genes, including a large gene encoding a protein they predicted to have nuclease activity. This protein was later named Cas9 .
The Minimal Requirements for Interference
Subsequent research by John van der Oost, Luciano Marraffini, and Erik Sontheimer further elucidated the mechanism of CRISPR-mediated interference. Marraffini and Sontheimer's work in 2008 demonstrated that the CRISPR-Cas system in Staphylococcus epidermidis targets DNA, not RNA. In 2011, Virginijus Šikšnys and his team showed that the CRISPR-Cas9 system from Streptococcus thermophilus could be transferred to E. coli and provide immunity, and importantly, they demonstrated that Cas9 was the only Cas protein required for the interference step in this particular system.
Harnessing the Power: The Birth of a Genome Editing Tool
The final pieces of the puzzle that would transform CRISPR-Cas9 into a revolutionary genome editing tool came together in 2012 through the collaborative work of Emmanuelle Charpentier and Jennifer Doudna.
The Dual-RNA Guide and In Vitro Reconstitution
While studying Streptococcus pyogenes, Charpentier's group discovered a second RNA molecule, the trans-activating CRISPR RNA (tracrRNA) , which is essential for the maturation of the CRISPR RNA (crRNA). In a landmark 2012 paper published in Science, the teams of Charpentier and Doudna demonstrated that the crRNA and tracrRNA form a dual-RNA complex that guides the Cas9 protein to its target DNA. They also showed that this system could be simplified by fusing the crRNA and tracrRNA into a single-guide RNA (sgRNA), creating a programmable two-component system (Cas9 and sgRNA) that could cleave a specific DNA sequence in a test tube.
CRISPR-Cas9 for Genome Editing in Mammalian Cells
Hot on the heels of the in vitro work, in early 2013, two independent research groups, one led by Feng Zhang at the Broad Institute and the other by George Church at Harvard Medical School, published back-to-back papers in Science demonstrating the use of the CRISPR-Cas9 system for targeted genome editing in mammalian cells. These studies showed that the system could be programmed to introduce precise double-strand breaks at specific genomic loci in human and mouse cells, which are then repaired by the cell's natural DNA repair mechanisms, leading to gene knockouts or, with the introduction of a donor template, precise gene insertions or modifications.
Quantitative Data Summary
The following tables summarize key quantitative data from early, pivotal studies on the CRISPR-Cas9 system.
Table 1: On-Target Cleavage Efficiency of Early CRISPR-Cas9 Systems in Mammalian Cells
| Study (Year) | Cell Line | Target Gene | Cleavage Efficiency (%) | Method of Detection |
| Cong et al. (2013) | Human (HEK293T) | EMX1 | 10.3 - 25.4 | SURVEYOR assay |
| Cong et al. (2013) | Mouse (Neuro-2a) | Th | 2.5 - 8.1 | SURVEYOR assay |
| Mali et al. (2013) | Human (HEK293T) | AAVS1 | 10 - 25 | GFP restoration assay |
| Mali et al. (2013) | Human (K562) | AAVS1 | 8 - 13 | GFP restoration assay |
| Mali et al. (2013) | Human (iPSCs) | AAVS1 | 2 - 4 | GFP restoration assay |
Table 2: Off-Target Analysis of Early CRISPR-Cas9 Systems
| Study (Year) | Cell Line | Number of Predicted Off-Target Sites Analyzed | Confirmed Off-Target Sites | Off-Target Mutation Frequency (%) |
| Fu et al. (2013) | Human (HEK293T) | 12 | 7 | 0.1 - 5.1 |
| Hsu et al. (2013) | Human (HEK293T) | 21 | 10 | 0.1 - 6.5 |
| Pattanayak et al. (2013) | Human (U2OS) | 10 | 5 | 0.5 - 13.2 |
Table 3: Common Protospacer Adjacent Motif (PAM) Sequences for Cas9 Orthologs
| Cas9 Ortholog | Origin | PAM Sequence (5' -> 3') |
| Streptococcus pyogenes (SpCas9) | Bacteria | NGG |
| Staphylococcus aureus (SaCas9) | Bacteria | NNGRRT |
| Neisseria meningitidis (NmCas9) | Bacteria | NNNNGATT |
| Streptococcus thermophilus (St1Cas9) | Bacteria | NNAGAAW |
| Campylobacter jejuni (CjCas9) | Bacteria | NNNNRYAC |
Key Experimental Protocols
This section provides detailed methodologies for some of the key experiments that were instrumental in the discovery and development of the CRISPR-Cas9 system.
Experiment 1: In Vitro Reconstitution of Cas9-mediated DNA Cleavage (Jinek et al., 2012)
Objective: To demonstrate that the Cas9 protein, guided by crRNA and tracrRNA, can cleave a target DNA sequence in a test tube.
Methodology:
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Protein Expression and Purification:
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The gene encoding S. pyogenes Cas9 was cloned into an expression vector with a C-terminal His6-tag.
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The plasmid was transformed into E. coli BL21(DE3) cells.
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Protein expression was induced with IPTG at 18°C overnight.
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Cells were harvested, lysed by sonication, and the lysate was clarified by centrifugation.
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Cas9 protein was purified using Ni-NTA affinity chromatography followed by size-exclusion chromatography.
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RNA Preparation:
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crRNAs and tracrRNA were produced by in vitro transcription using T7 RNA polymerase from PCR-generated DNA templates.
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RNAs were purified by denaturing polyacrylamide gel electrophoresis (PAGE).
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DNA Cleavage Assay:
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A supercoiled plasmid DNA containing the target protospacer sequence and a PAM was used as the substrate.
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Purified Cas9 protein (50 nM) was pre-incubated with equimolar amounts of crRNA and tracrRNA (50 nM each) in a reaction buffer (20 mM HEPES pH 7.5, 150 mM KCl, 0.5 mM DTT, 0.1 mM EDTA) for 10 minutes at room temperature to form the ribonucleoprotein (RNP) complex.
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The plasmid DNA substrate (5 nM) was added to the RNP complex, and the reaction was initiated by the addition of MgCl2 to a final concentration of 10 mM.
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Reactions were incubated at 37°C for 1 hour.
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The reaction was stopped by the addition of EDTA and Proteinase K.
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The cleavage products were analyzed by agarose gel electrophoresis. A successful cleavage event would linearize the supercoiled plasmid, resulting in a distinct band shift on the gel.
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Experiment 2: CRISPR-Cas9-Mediated Gene Editing in Human Cells (Cong et al., 2013)
Objective: To demonstrate that the CRISPR-Cas9 system can be used to introduce targeted mutations at an endogenous genomic locus in human cells.
Methodology:
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Cell Culture and Transfection:
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Human embryonic kidney (HEK) 293T cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
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Cells were seeded in 24-well plates one day prior to transfection.
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Plasmids encoding human-codon-optimized S. pyogenes Cas9 and a specific sgRNA targeting the EMX1 locus were co-transfected into the cells using the Lipofectamine 2000 reagent according to the manufacturer's protocol.
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Genomic DNA Extraction and Analysis:
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48-72 hours post-transfection, genomic DNA was extracted from the cells.
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The genomic region flanking the target site was amplified by PCR.
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SURVEYOR Nuclease Assay for Mutation Detection:
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The PCR products were denatured by heating and then slowly re-annealed to form heteroduplexes between wild-type and mutated DNA strands.
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The re-annealed PCR products were treated with SURVEYOR nuclease (Transgenomic), which specifically cleaves at mismatched DNA base pairs.
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The digestion products were analyzed by agarose gel electrophoresis. The presence of cleaved DNA fragments of the expected sizes indicated the presence of mutations (insertions or deletions, i.e., indels) at the target locus.
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The percentage of cleavage was quantified using image analysis software to estimate the gene modification efficiency.
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Experiment 3: Homology-Directed Repair (HDR) Mediated by CRISPR-Cas9 (Mali et al., 2013)
Objective: To demonstrate that CRISPR-Cas9 can facilitate precise gene editing through homology-directed repair by co-delivering a donor DNA template.
Methodology:
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Cell Line and Reporter System:
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A HEK293T cell line was engineered to contain a GFP reporter gene that was inactivated by the insertion of a stop codon and a target sequence from the AAVS1 locus.
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Restoration of GFP expression could only occur through HDR using a provided donor template.
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Transfection:
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Cells were co-transfected with a plasmid encoding Cas9, an sgRNA targeting the AAVS1 sequence within the inactive GFP gene, and a single-stranded oligodeoxynucleotide (ssODN) donor template containing the correct GFP sequence.
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Analysis of HDR Efficiency:
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48-72 hours post-transfection, the percentage of GFP-positive cells was quantified by fluorescence-activated cell sorting (FACS).
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The frequency of GFP-positive cells directly correlated with the efficiency of HDR-mediated gene correction.
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Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core mechanisms and experimental workflows of the CRISPR-Cas9 system.
Diagram 1: The Three Stages of CRISPR-Cas Immunity
Caption: The three stages of CRISPR-Cas adaptive immunity in bacteria.
Diagram 2: Experimental Workflow for CRISPR-Cas9 Gene Knockout in Mammalian Cells
Caption: A typical experimental workflow for generating a gene knockout.
Diagram 3: Logical Relationship of Key Components in CRISPR-Cas9 System
Caption: The logical relationship of the core components of the CRISPR-Cas9 system.
Conclusion
The journey from the initial observation of peculiar repetitive sequences in the bacterial genome to the development of a versatile and powerful genome editing tool is a testament to the curiosity-driven nature of scientific discovery. The history of CRISPR-Cas9 is a story of international collaboration, independent breakthroughs, and the relentless pursuit of understanding fundamental biological processes. For researchers and drug development professionals, a deep understanding of this history and the underlying molecular mechanisms is crucial for effectively harnessing the full potential of this transformative technology and for pioneering the next generation of genetic medicines.
